molecular formula C22H20N2O4 B3017230 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide CAS No. 955684-25-0

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide

Cat. No. B3017230
M. Wt: 376.412
InChI Key: KOJJOJVFRBKSPZ-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a furan-2-carbonyl group, which is a key structural motif in a variety of chemical compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles resulted in the formation of a new series of heterocycles . Another example is the synthesis of N-(pyridin-2-yl)furan-2-carboxamide, which was achieved by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the structure of 2-Furancarbonitrile, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Furan-2-carbonyl compounds are known to be highly reactive and can participate in diverse types of reactions, especially multicomponent reactions . They have been employed in the synthesis of a number of biologically active heterocycles .

Scientific Research Applications

Synthesis and Structural Analysis

One area of research involves the synthesis and structural characterization of related compounds, where derivatives have been synthesized to explore their potential biological activities. For example, studies have focused on the synthesis of tetrahydroisoquinoline derivatives, analyzing their crystal structures through X-ray diffraction and computational studies to understand their molecular configurations (Yuefei Bai et al., 2011). These efforts are aimed at designing compounds with improved efficacy and selectivity for therapeutic targets.

Biological Activities

Research into the biological activities of tetrahydroisoquinoline derivatives includes evaluating their anti-tuberculosis, cytotoxic, and anti-inflammatory properties. For instance, certain derivatives have been synthesized and shown to possess significant anti-tuberculosis activity, indicating their potential as novel therapeutic agents against tuberculosis (Yuefei Bai et al., 2011). Additionally, studies have assessed the anti-inflammatory properties of furan-2-yl-4-phenoxyquinoline derivatives, with some compounds exhibiting potent activity against beta-glucuronidase release, suggesting their potential in anti-inflammatory drug development (Yeh‐long Chen et al., 2006).

Antimicrobial and Antioxidant Properties

Further research has focused on evaluating the antimicrobial and antioxidant properties of related compounds. For instance, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and their derivatives have been synthesized and screened for antimicrobial activity, revealing promising activities against various pathogenic bacteria and fungi (R. Zaki et al., 2019). Additionally, certain derivatives have been identified for their free-radical scavenging capacity, indicating their potential as antioxidants (V. Kouznetsov et al., 2011).

Safety And Hazards

While specific safety and hazard information for “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide” is not available, related compounds such as Furan-2-carbonyl chloride, tetrahydro- are known to be corrosive to metals, harmful if swallowed or inhaled, and can cause severe skin burns and eye damage .

Future Directions

The future directions for research on “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. The development of more efficient and eco-friendly synthetic routes could also be a focus of future research .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(15-28-19-5-2-1-3-6-19)23-18-9-8-16-10-11-24(14-17(16)13-18)22(26)20-7-4-12-27-20/h1-9,12-13H,10-11,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJJOJVFRBKSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide

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